Methyl hydroperoxide was first synthesized in 1929 by Alfred Rieche and Fritz Hitz through the reaction of dimethyl sulfate with potassium hydroxide. This method involved distillation and extraction with diethyl ether, yielding a product that was explosive in condensed form. Early challenges included purification and structural determination, as the compound’s molecular formula (H₂O₂ vs. H₂O) and isomeric variants remained ambiguous until the 1930s.
The structural elucidation of CH₃OOH progressed slowly. Giacomo Carrara confirmed its molecular formula via freezing-point depression in 1892, while William Penney and Gordon Sutherland proposed its modern molecular structure (non-planar, with a dihedral angle between O-O and C-O bonds) in 1934.
The anthraquinone process, developed in the 1930s, became pivotal for large-scale H₂O₂ production but did not directly address CH₃OOH synthesis. Early theoretical studies focused on its thermal decomposition, which was observed to produce methyl (CH₃- ) and hydroxyl (- OH) radicals. These findings laid the groundwork for understanding its role in radical-driven atmospheric chemistry.
Methyl hydroperoxide is a critical component of tropospheric chemistry, acting as both an oxidant and a radical reservoir. Its dual role in atmospheric oxidation and industrial catalysis underscores its scientific and practical importance.
CH₃OOH forms primarily via the recombination of methylperoxy (CH₃O₂) and hydroperoxy (HO₂) radicals:
CH₃O₂ + HO₂ → CH₃OOH + O₂
This pathway competes with alternatives producing formaldehyde (HCHO) and methanol (CH₃OH). The branching ratio for CH₃OOH formation remains debated, with estimates ranging from 60–100% yield under low-NOₓ conditions.
Key Sinks:
The MHP/(MHP + H₂O₂) ratio exhibits distinct diurnal patterns, peaking at night due to H₂O₂’s enhanced wet deposition under high relative humidity. This ratio reflects CH₃OOH’s lower solubility and sensitivity to NOₓ concentrations compared to H₂O₂.
CH₃OOH’s atmospheric lifetime of 2–3 days allows it to transport over long distances, redistributing HOₓ and ROₓ radicals. Field campaigns in China revealed average concentrations of 100–500 pptv, with maxima exceeding H₂O₂ levels during marine air mass incursions. Its role in secondary organic aerosol (SOA) formation and sulfate production further highlights its climatic relevance.
CH₃OOH undergoes homogeneous decomposition in the gas phase:
CH₃OOH → CH₃O- + - OH
Kinetic studies using the toluene carrier method revealed:
Parameter | Value | Conditions | Source |
---|---|---|---|
Activation energy | 32 ± 5 kcal/mol | 292–378°C | |
Pre-exponential factor | log A = 11.5 | Gas-phase | |
Rate constant at 378°C | 1.5 s⁻¹ | Homogeneous conditions |
These values suggest a lower activation energy than theoretical predictions (~42 kcal/mol), indicating potential heterogeneous pathways.
Recent advances in methane oxidation leverage Pd/MoO₃ catalysts to selectively produce CH₃OOH and methanol under solar light. The mechanism involves in situ H₂O₂ generation and hydroperoxyl radical formation, achieving combined selectivity of 98.6% for oxygenated products.
CH₃OOH’s formation from CH₃O₂ and HO₂ radicals is critical in low-temperature methane oxidation. Its stability below 400°C allows accumulation, though its role in chain branching remains contentious.
Methyl hydroperoxide possesses the molecular formula CH₄O₂, with a molecular weight of 48.041 grams per mole [1] [2]. The compound features a distinctive peroxide functional group (-OOH) attached to a methyl group [3] [4]. The molecule exhibits a specific three-dimensional arrangement with characteristic bond lengths and angles that define its structural configuration.
The molecular geometry of methyl hydroperoxide is characterized by its carbon-oxygen-oxygen-hydrogen backbone. Computational studies employing second-order Møller-Plesset perturbation theory with basis sets 6-31G(d,p) and 6-311++G(2d,2p) have revealed detailed structural parameters [5] [6]. The molecule exhibits significant rotational flexibility around the oxygen-oxygen bond, resulting in multiple conformational states.
The bonding characteristics include both covalent bonds within the molecular framework and hydrogen bonding interactions. The hydroperoxide functional group enables the formation of hydrogen bonds with surrounding molecules, particularly water, through the terminal hydrogen atom of the peroxide moiety [5] [6]. These intermolecular interactions significantly influence the compound's physical properties and behavior in various environments.
The symmetry properties of methyl hydroperoxide have been established through theoretical calculations. The molecule belongs to the C₁ point group with a symmetry number of 1 [7], indicating the absence of significant symmetrical elements in its structure. This asymmetric nature contributes to its unique chemical and physical properties.
The electronic configuration of methyl hydroperoxide has been extensively studied using various computational methods. The compound exhibits distinctive electronic properties that manifest in its spectroscopic behavior [8]. The dipole moment of methyl hydroperoxide is a critical electronic property, with calculated values showing directional components: μₓₓ = 0.75 D, μᵧᵧ = -0.49 D, and μᵧᵧ = 1.36 D [7]. These values demonstrate the polar nature of the molecule and its orientation-dependent electrical properties.
Spectroscopic investigations have revealed characteristic signatures for methyl hydroperoxide across multiple regions of the electromagnetic spectrum. Nuclear magnetic resonance studies show specific chemical shift patterns, with ¹H Nuclear Magnetic Resonance spectroscopy providing detailed information about the hydrogen environments within the molecule [9] [10]. The compound's Nuclear Magnetic Resonance characteristics have been documented for both 500 megahertz and 800 megahertz field strengths [9] [10].
Vibrational spectroscopy reveals distinct modes associated with the molecular structure. The hydroxyl stretching region exhibits characteristic bands that have been extensively studied through overtone spectroscopy [11]. These investigations demonstrate the coupling between the hydroxyl stretch and the COOH torsional motion, providing insights into the dynamic behavior of the molecule.
The electronic excitation properties of methyl hydroperoxide have been examined using equation-of-motion coupled-cluster singles-and-doubles methods [8]. These studies provide information about excited states and their energies, which are essential for understanding photochemical processes and spectroscopic behavior.
Polarizability tensor components have been calculated for methyl hydroperoxide, yielding values of αₓₓ = 5.16 Ų, αᵧᵧ = 3.78 Ų, and αᵧᵧ = 3.60 Ų [7]. The anisotropic polarizability is 0.39 Ų [7], indicating the directional dependence of the molecule's response to electric fields.
The thermodynamic properties of methyl hydroperoxide have been determined through both experimental and computational methods. The heat of formation represents a fundamental thermodynamic quantity that characterizes the stability of the compound relative to its constituent elements.
Computational studies using various high-level methods have provided consistent values for the heat of formation. At 0 Kelvin, the heat of formation has been calculated using different theoretical approaches: G2 method yielding -113.3 kilojoules per mole, G3 method producing -114.4 kilojoules per mole, and CBS-QB3 calculations giving -123.4 kilojoules per mole [7]. These values demonstrate the thermodynamic stability of the compound.
At 298.15 Kelvin (25°C), the heat of formation values show slight variations depending on the computational method employed. Experimental determinations yield a value of -131.0 kilojoules per mole [7] [12], while theoretical calculations provide values ranging from -126.5 to -136.1 kilojoules per mole [7]. The Active Thermochemical Tables project provides authoritative thermodynamic data for methyl hydroperoxide [12].
The Gibbs free energy of formation at 298.15 Kelvin has been calculated as -73.4 kilojoules per mole experimentally [7], with computational values ranging from -65.4 to -76.3 kilojoules per mole [7]. This negative value indicates that the formation of methyl hydroperoxide from its elements is thermodynamically favorable under standard conditions.
The entropy of formation provides additional insight into the thermodynamic properties. At 298.15 Kelvin, the entropy of formation is 0.0 joules per mole per Kelvin experimentally [7], while computational methods yield values around -200 to -205 joules per mole per Kelvin [7]. The standard entropy of the compound has been calculated as approximately 267-271 joules per mole per Kelvin [7].
Thermal decomposition studies reveal important stability characteristics. The activation energy for the homogeneous gas-phase decomposition has been determined to be 32 ± 5 kilocalories per mole [13], with first-order rate constants ranging from 0.19 reciprocal seconds at 292°C to 1.5 reciprocal seconds at 378°C [13]. These values indicate the compound's thermal stability limits and decomposition kinetics.
The phase-transition properties of methyl hydroperoxide define its physical state boundaries and practical handling characteristics. These parameters are crucial for understanding the compound's behavior under various temperature and pressure conditions.
The melting point of methyl hydroperoxide has been consistently reported as -72°C [14] [15]. This low melting temperature indicates that the compound remains liquid over a broad temperature range under standard atmospheric pressure conditions.
The boiling point is reported as 78.1°C at 760 millimeters of mercury (standard atmospheric pressure) [16] [14]. This relatively low boiling point reflects the molecular structure and intermolecular forces present in the liquid state. The proximity of the boiling point to ambient temperatures necessitates careful handling procedures to prevent unwanted vaporization.
Additional phase-related properties include the density, which has been measured as 0.982 grams per cubic centimeter [16] [14]. This density value is characteristic of organic compounds with similar molecular weights and structural features.
The flash point, representing the lowest temperature at which vapors can ignite, is reported as 1.1°C [16] [14]. This extremely low flash point emphasizes the volatile and potentially hazardous nature of methyl hydroperoxide, requiring appropriate safety protocols during handling and storage.
The refractive index has been determined as 1.361 [15], providing additional physical characterization data. This optical property is useful for identification and purity assessment purposes.
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 48.041 | g/mol | [1] [2] |
Melting Point | -72 | °C | [14] [15] |
Boiling Point | 78.1 | °C | [16] [14] |
Density | 0.982 | g/cm³ | [16] [14] |
Flash Point | 1.1 | °C | [16] [14] |
Refractive Index | 1.361 | - | [15] |
Thermodynamic Property | Value | Units | Temperature | Reference |
---|---|---|---|---|
Heat of Formation (Experimental) | -131.0 | kJ/mol | 298.15 K | [7] [12] |
Heat of Formation (G3 Method) | -114.4 | kJ/mol | 0 K | [7] |
Gibbs Free Energy of Formation | -73.4 | kJ/mol | 298.15 K | [7] |
Standard Entropy | 267.11 | J/mol·K | 298.15 K | [7] |
Heat Capacity (CV) | 49.3 | J/mol·K | 298.15 K | [7] |
Electronic Property | Value | Units | Reference |
---|---|---|---|
Dipole Moment (μₓₓ) | 0.75 | D | [7] |
Dipole Moment (μᵧᵧ) | -0.49 | D | [7] |
Dipole Moment (μᵧᵧ) | 1.36 | D | [7] |
Polarizability (αₓₓ) | 5.16 | Ų | [7] |
Polarizability (αᵧᵧ) | 3.78 | Ų | [7] |
Polarizability (αᵧᵧ) | 3.60 | Ų | [7] |
Methyl hydroperoxide synthesis at laboratory scale presents unique challenges due to its inherent instability and explosive nature when concentrated. Several established methodologies have been developed to address these safety and purity concerns, with each approach offering distinct advantages and limitations.
The most atmospherically relevant and mechanistically important pathway for methyl hydroperoxide formation involves the radical recombination reaction between methylperoxy radicals (CH₃O₂) and hydroperoxy radicals (HO₂). This reaction represents a fundamental process in atmospheric chemistry and serves as a primary laboratory synthesis route under controlled conditions [2].
Reaction | Channel | Product | Typical Branching Ratio (%) | Reaction Type |
---|---|---|---|---|
CH₃O₂ + HO₂ → CH₃OOH + O₂ | 1a | Methyl hydroperoxide | 60-100 | Hydroperoxide formation |
CH₃O₂ + HO₂ → CH₂O + H₂O + O₂ | 1b | Formaldehyde | 0-40 | Competing channel |
CH₃O₂ + HO₂ → CH₃OH + O₃ | 1c | Methanol | 0-15 | Minor channel |
The reaction mechanism proceeds through the formation of a short-lived intermediate complex that can decompose via multiple pathways. The primary channel (1a) involves direct hydrogen transfer from the hydroperoxy radical to the methylperoxy radical, forming methyl hydroperoxide and molecular oxygen [3]. This pathway is thermodynamically favored with an overall reaction enthalpy of approximately -42 kcal/mol [2].
Quantum chemical calculations have revealed that the reaction proceeds through both singlet and triplet potential energy surfaces, with the triplet pathway being energetically more favorable [3]. The reaction barrier for the methyl hydroperoxide-forming channel is relatively low, approximately 2-3 kcal/mol below the entrance channel, making this pathway kinetically accessible under laboratory conditions [3].
Parameter | Value | Source/Notes |
---|---|---|
Overall reaction rate (298 K) | 4.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Combined experimental studies |
CH₃OOH forming channel rate (298 K) | 3.59 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Theoretical calculation |
CH₂O forming channel rate (298 K) | 1.68 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Theoretical calculation |
Activation energy | 32 ± 5 kcal/mol | Thermal decomposition study |
Pre-exponential factor (log A) | 11.5 | Thermal decomposition study |
Temperature dependence | Negative temperature dependence | Rate increases at lower temperatures |
Laboratory implementation of this radical recombination mechanism typically involves the controlled generation of both radical species in a flow reactor system. Methylperoxy radicals are generated through the rapid reaction of methyl radicals with oxygen (CH₃ + O₂ → CH₃O₂), while hydroperoxy radicals are produced through various photochemical or thermal processes [3] [4]. The reaction proceeds efficiently at room temperature with minimal activation energy requirements, making it suitable for laboratory-scale synthesis.
The formation of methyl hydroperoxide through radical recombination is not exclusive, as several competing reaction channels significantly impact the overall yield and selectivity of the process. These competing pathways represent alternative fates for the same radical precursors and must be carefully controlled to optimize methyl hydroperoxide production [2].
The primary competing channel involves the formation of formaldehyde through a concerted mechanism where the methylperoxy radical undergoes simultaneous carbon-hydrogen bond cleavage and oxygen-oxygen bond formation with the hydroperoxy radical [5]. This pathway becomes increasingly important at elevated temperatures, where the activation barrier for carbon-hydrogen bond breaking is more readily overcome. The branching ratio for this channel can vary from negligible at low temperatures to as high as 40% under certain conditions [5].
Temperature dependence studies have revealed that the competing formaldehyde channel exhibits a stronger positive temperature coefficient compared to the methyl hydroperoxide channel [4]. This differential temperature dependence creates opportunities for selective synthesis through careful temperature control. At temperatures below 250 K, the methyl hydroperoxide channel dominates with branching ratios exceeding 90%, while at temperatures above 350 K, the formaldehyde channel becomes increasingly significant [5].
Water vapor effects represent another crucial factor influencing the competition between reaction channels. The presence of water molecules can catalyze certain pathways while inhibiting others through the formation of hydrogen-bonded complexes with the radical intermediates [5]. Studies have shown that water vapor enhances the rate constant for methyl hydroperoxide formation by 2-19% depending on temperature and relative humidity, while the enhancement for formaldehyde formation is significantly lower at 0.3-5% [5].
The third competing channel, methanol formation, represents a minor but measurable pathway that becomes important in systems with high radical concentrations. This channel involves the formation of an ozone molecule concurrent with methanol production, requiring a complex rearrangement of the radical intermediate [2]. While typically contributing less than 15% to the overall product distribution, this channel can become significant in systems with elevated oxygen concentrations or in the presence of certain catalysts.
Self-reaction pathways of the individual radical species also compete with the cross-reaction for methyl hydroperoxide formation. The methylperoxy radical self-reaction (CH₃O₂ + CH₃O₂) can produce various products including methanol, formaldehyde, and dimethyl peroxide, depending on the reaction conditions [6]. Similarly, the hydroperoxy radical self-reaction (HO₂ + HO₂) produces hydrogen peroxide and molecular oxygen, consuming valuable precursor radicals [6].
Understanding and controlling these competing channels is essential for achieving high selectivity in methyl hydroperoxide synthesis. Optimal conditions typically involve low temperatures (below 273 K), controlled water vapor levels (10-30% relative humidity), and careful management of radical concentrations to favor the desired cross-reaction over self-reactions and alternative pathways [5] [6].
The industrial production of methyl hydroperoxide faces significant challenges that differentiate it from laboratory-scale synthesis. Unlike more stable peroxides such as hydrogen peroxide, methyl hydroperoxide has never achieved widespread commercial production due to its inherent instability, safety concerns, and limited storage capability [7].
Current industrial interest in methyl hydroperoxide primarily stems from its role as an intermediate in atmospheric chemistry research and specialized chemical synthesis applications. The compound's explosive nature when concentrated above 70% creates substantial safety requirements that significantly increase production costs [7]. Industrial incidents, such as the 1991 explosion at a surfactant manufacturing plant in Ichihara, Japan, have highlighted the risks associated with methyl hydroperoxide accumulation in process streams [7].
The most viable industrial approach involves continuous production and immediate consumption within integrated process systems. This eliminates the need for storage and transportation of the unstable compound while maintaining acceptable safety margins. Such systems typically operate at concentrations below 50% to minimize explosion risks while maintaining sufficient reactivity for downstream applications [7].
Scale-up considerations must account for the radical nature of methyl hydroperoxide formation pathways. Industrial reactors require careful design to manage heat removal, radical chain termination, and product separation. The exothermic nature of the radical recombination reactions necessitates sophisticated temperature control systems to prevent runaway reactions that could lead to explosive decomposition [8].
Economic factors also limit industrial methyl hydroperoxide production. The specialized equipment, safety systems, and skilled personnel required for safe handling significantly increase capital and operational costs compared to more stable peroxides. Current market demand is insufficient to justify large-scale production facilities, restricting industrial synthesis to specialized applications or research institutions [8].
Achieving high purity methyl hydroperoxide presents numerous technical challenges that have limited its widespread use in both research and industrial applications. The compound's inherent instability, tendency to decompose through radical pathways, and similarity to other peroxides create significant purification obstacles [9] [10].
Challenge | Description | Mitigation Strategy |
---|---|---|
Thermal instability | Decomposes at temperatures >100°C | Low temperature synthesis/storage |
Explosive nature when concentrated | Shock sensitive above 70% concentration | Maintain <50% concentration |
Radical decomposition | Radical chain reactions during synthesis | Use radical inhibitors (BHT) |
Impurity separation | Difficulty removing H₂O₂, CH₃OH, CH₂O | Chromatographic separation |
Water sensitivity | Forms hydrogen bonds with water | Anhydrous conditions |
Storage stability | Slow decomposition even at low temperature | Inert atmosphere storage |
The primary purity challenge stems from the compound's thermal instability, which leads to decomposition at temperatures above 100°C through homolytic cleavage of the peroxide bond [11]. This decomposition produces methyl and hydroxyl radicals that can initiate chain reactions, further degrading the product and forming various side products including methanol, formaldehyde, and hydrogen peroxide [11].
Traditional purification techniques such as distillation are generally unsuitable due to the thermal decomposition pathway. Alternative separation methods must operate at low temperatures and minimize thermal stress on the compound. High-performance liquid chromatography (HPLC) has emerged as the most effective purification technique, capable of separating methyl hydroperoxide from structurally similar compounds [10].
Chromatographic separation typically employs normal-phase silica columns with carefully optimized mobile phases to achieve baseline separation from hydrogen peroxide, methanol, and formaldehyde [10]. The method can achieve purities exceeding 99.5% when properly implemented, as confirmed by ultraviolet absorption spectroscopy and high-pressure liquid chromatography analysis [9].
Solid-phase extraction techniques using specialized sorbents have also proven effective for methyl hydroperoxide purification. These methods offer advantages in terms of scalability and reduced solvent consumption compared to traditional liquid chromatography [10]. The selection of appropriate sorbent materials is crucial, as many common adsorbents can catalyze peroxide decomposition.
The presence of radical inhibitors during synthesis and purification significantly improves product stability and purity. Butylated hydroxytoluene (BHT) is commonly employed as an antioxidant that can terminate radical chain reactions without interfering with the desired product [12]. The optimal concentration of such inhibitors must be carefully balanced to prevent decomposition while avoiding interference with subsequent analytical or synthetic applications.
Water removal represents another critical purification challenge, as methyl hydroperoxide forms strong hydrogen bonds with water molecules. Anhydrous conditions are essential for achieving maximum purity, requiring the use of molecular sieves or other drying agents during synthesis and storage [13]. The hygroscopic nature of the compound necessitates careful handling under inert atmospheres to prevent moisture uptake.
Long-term storage stability remains a fundamental limitation even for highly purified methyl hydroperoxide. The compound undergoes slow decomposition even at low temperatures, with half-lives on the order of days to weeks depending on storage conditions [14]. This limitation restricts the compound's utility to applications requiring immediate use or systems capable of in-situ generation.
Quality control and analytical verification of purity present additional challenges due to the compound's reactive nature. Standard analytical techniques must be adapted to account for the potential for sample degradation during analysis. Iodometric titration methods provide quantitative determination of peroxide content, while chromatographic techniques offer detailed compositional analysis [10].